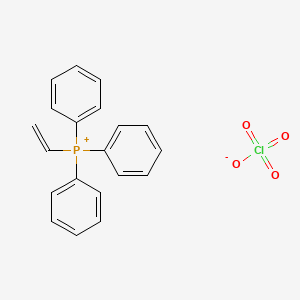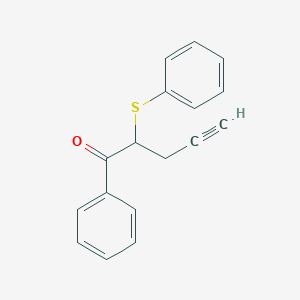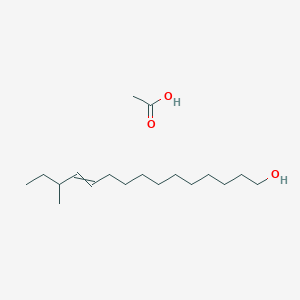
Acetic acid;13-methylpentadec-11-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;13-methylpentadec-11-en-1-ol is a chemical compound with the molecular formula C18H36O3. It is known for its unique structure, which includes a long carbon chain with a double bond and a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;13-methylpentadec-11-en-1-ol can be achieved through several methods. One common approach involves the esterification of 13-methylpentadec-11-en-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;13-methylpentadec-11-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 13-methylpentadec-11-en-1-one or 13-methylpentadec-11-en-1-oic acid.
Reduction: Formation of 13-methylpentadecan-1-ol.
Substitution: Formation of 13-methylpentadec-11-en-1-chloride or 13-methylpentadec-11-en-1-amine.
Applications De Recherche Scientifique
Acetic acid;13-methylpentadec-11-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of acetic acid;13-methylpentadec-11-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond may also participate in chemical reactions, altering the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;13-methylpentadec-11-en-1-ol: Known for its unique structure and properties.
Acetic acid;tetradec-13-en-1-ol: Similar structure but with a shorter carbon chain.
11-Pentadecen-1-ol, 13-methyl-, acetate: An isomer with different spatial arrangement.
Uniqueness
This compound stands out due to its specific combination of a long carbon chain, double bond, and hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
120965-72-2 |
|---|---|
Formule moléculaire |
C18H36O3 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
acetic acid;13-methylpentadec-11-en-1-ol |
InChI |
InChI=1S/C16H32O.C2H4O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17;1-2(3)4/h12,14,16-17H,3-11,13,15H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
VERXVMWBKXQWRC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C=CCCCCCCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
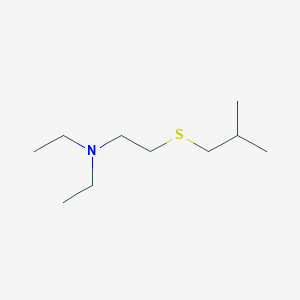
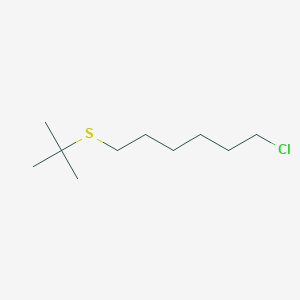

![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
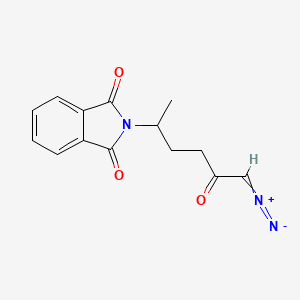
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
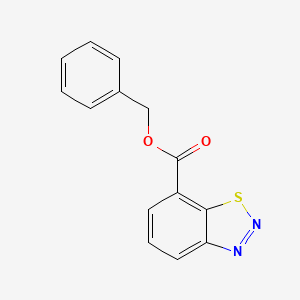
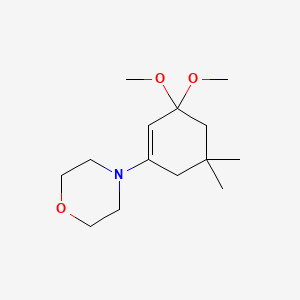
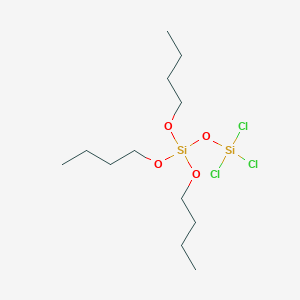
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
